molecular formula C17H10ClN5O5S B11533006 (2Z,5E)-2-[(2Z)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one

(2Z,5E)-2-[(2Z)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11533006
M. Wt: 431.8 g/mol
InChI Key: QKVNGIQMTCIDDD-BWMNKJBYSA-N
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Description

The compound (2Z,5E)-2-[(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule characterized by its unique structure, which includes a thiazolidinone ring substituted with nitrophenyl and chloronitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-2-[(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate hydrazine derivatives with thiazolidinone precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-2-[(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The chloronitrophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5E)-2-[(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, this compound has potential applications as an antimicrobial agent due to its ability to interact with bacterial cell membranes. It may also be investigated for its anticancer properties, given its ability to interfere with cellular processes.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique structure makes it a candidate for use in advanced materials science research.

Mechanism of Action

The mechanism of action of (2Z,5E)-2-[(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or cell membranes. The nitrophenyl groups can participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. Additionally, the thiazolidinone ring may interact with specific proteins, inhibiting their function and leading to cellular effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and hydrazone compounds, such as:

  • (2Z,5E)-2-[(2Z)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
  • (2Z,5E)-2-[(2Z)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2Z,5E)-2-[(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloronitrophenyl and nitrophenyl groups allows for a range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H10ClN5O5S

Molecular Weight

431.8 g/mol

IUPAC Name

(2Z,5E)-2-[(Z)-(4-chloro-3-nitrophenyl)methylidenehydrazinylidene]-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H10ClN5O5S/c18-13-5-4-11(7-14(13)23(27)28)9-19-21-17-20-16(24)15(29-17)8-10-2-1-3-12(6-10)22(25)26/h1-9H,(H,20,21,24)/b15-8+,19-9-

InChI Key

QKVNGIQMTCIDDD-BWMNKJBYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)N/C(=N/N=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/S2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S2

Origin of Product

United States

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